![molecular formula C21H19FN6O2S B2676521 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 690647-19-9](/img/structure/B2676521.png)
1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic compound that features a unique combination of functional groups, including a fluorobenzo[d]isoxazole, piperidine, phenyl, and tetrazole moiety
Preparation Methods
The synthesis of 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone involves multiple steps, typically starting with the preparation of the fluorobenzo[d]isoxazole intermediate. This intermediate is then reacted with piperidine under specific conditions to form the piperidinyl derivative. The final step involves the introduction of the phenyl-tetrazole moiety through a thioether linkage. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or isoxazole ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The fluorobenzo[d]isoxazole moiety is known to interact with certain receptors or enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the phenyl-tetrazole moiety may contribute to its overall stability and bioavailability. These interactions collectively contribute to the compound’s pharmacological effects.
Comparison with Similar Compounds
1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone can be compared with similar compounds such as:
Paliperidone: A known antipsychotic drug with a similar piperidine and fluorobenzo[d]isoxazole structure.
Risperidone: Another antipsychotic with structural similarities, particularly in the isoxazole and piperidine moieties.
Lurasidone: A compound with a similar piperidine ring but different substituents, used in the treatment of psychiatric disorders. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c22-15-6-7-18-17(12-15)20(24-30-18)14-8-10-27(11-9-14)19(29)13-31-21-23-25-26-28(21)16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHPECIOGSOVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CSC4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
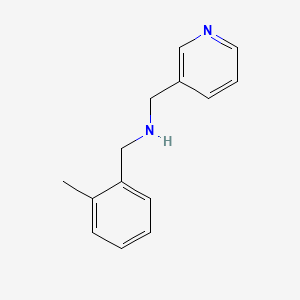
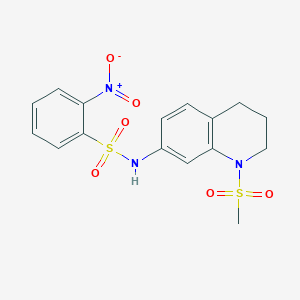
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2676443.png)

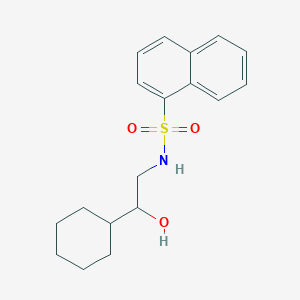
![1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2676448.png)
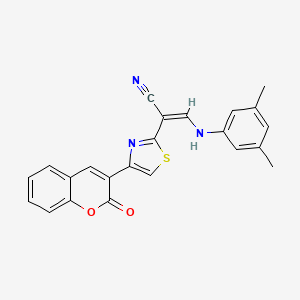
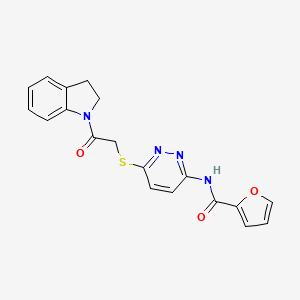
![trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2676453.png)

![7-(3-chloro-4-methylphenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2676456.png)
![N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2676459.png)
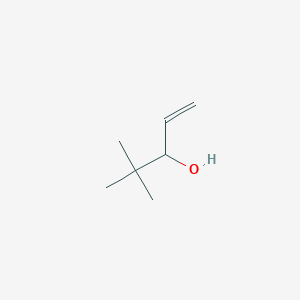
![N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2676461.png)
